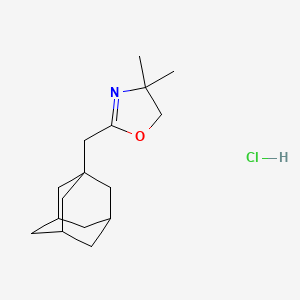![molecular formula C21H27ClN2 B5219656 N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity as a recreational drug due to its potent analgesic effects and ease of accessibility. However, U-47700 has been associated with a high risk of overdose and addiction, leading to its classification as a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA). Despite its illicit use, U-47700 has also been studied for its potential applications in scientific research.
Mécanisme D'action
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine activates a signaling cascade that ultimately leads to the inhibition of pain transmission in the spinal cord and brain. However, N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine also has affinity for other opioid receptors, including the delta and kappa receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been shown to produce a range of physiological effects in both animal and human studies. These effects include analgesia, sedation, respiratory depression, and pupillary constriction. N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has also been reported to cause euphoria and dysphoria, as well as nausea and vomiting in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine for scientific research is its potency and selectivity for the mu-opioid receptor. This allows for more precise targeting of this receptor and potentially fewer side effects compared to traditional opioids. However, the high risk of overdose and addiction associated with N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is a significant limitation for its use in laboratory settings. Additionally, the illicit nature of N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine may make it difficult to obtain and study.
Orientations Futures
For research on N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine may include investigations into its mechanisms of action at other opioid receptors, as well as its potential for abuse liability and addiction. Additionally, the development of safer and more selective opioid agonists may provide alternative options for pain management and scientific research.
Méthodes De Synthèse
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is synthesized through a multi-step process involving the reaction of 3-chlorophenylacetonitrile with 2-phenylethylamine, followed by reduction with sodium borohydride and subsequent reaction with piperidine. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been studied for its potential use as a pain reliever and anesthetic in medical settings. Its potency and rapid onset of action make it a promising alternative to traditional opioids such as morphine and fentanyl. Additionally, N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been investigated for its effects on the central nervous system, including its ability to modulate the release of neurotransmitters such as dopamine and serotonin.
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2/c22-20-8-4-7-19(17-20)9-13-23-21-11-15-24(16-12-21)14-10-18-5-2-1-3-6-18/h1-8,17,21,23H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJINUVHQPWVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCC2=CC(=CC=C2)Cl)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5219597.png)
![4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5219605.png)
![1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol](/img/structure/B5219614.png)
![(1,3-benzodioxol-5-ylmethylene){2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}amine](/img/structure/B5219632.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)

![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)

![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)